

Spectroscopic Characterization of 2-Ethyl-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name:	2-Ethyl-3-nitropyridine
CAS No.:	1346534-62-0
Cat. No.:	B1442907

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This guide provides a detailed analysis of the spectroscopic properties of **2-Ethyl-3-nitropyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will delve into the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Ethyl-3-nitropyridine is an aromatic heterocyclic compound. The pyridine ring is substituted with an ethyl group at the 2-position and a nitro group at the 3-position. These substituents significantly influence the electron distribution within the pyridine ring, which in turn dictates the molecule's spectroscopic signatures. The ethyl group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. Their combined effects create a unique electronic environment that can be elucidated using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections provide a predicted analysis of the ^1H and ^{13}C NMR spectra of **2-Ethyl-3-nitropyridine**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Ethyl-3-nitropyridine** is expected to show distinct signals for the protons of the ethyl group and the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield the adjacent protons, shifting their signals downfield, while the electron-donating ethyl group will have a shielding effect on nearby protons.

Table 1: Predicted ^1H NMR Data for **2-Ethyl-3-nitropyridine**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.4 - 7.6	dd	$J(\text{H4-H5}) \approx 8.0$, $J(\text{H4-H6}) \approx 1.5$
H-5	8.2 - 8.4	dd	$J(\text{H5-H4}) \approx 8.0$, $J(\text{H5-H6}) \approx 4.5$
H-6	8.7 - 8.9	dd	$J(\text{H6-H5}) \approx 4.5$, $J(\text{H6-H4}) \approx 1.5$
-CH ₂ - (ethyl)	2.8 - 3.0	q	$J \approx 7.5$
-CH ₃ (ethyl)	1.2 - 1.4	t	$J \approx 7.5$

- Aromatic Protons (H-4, H-5, H-6):** The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen, H-6 is predicted to be the most downfield signal. H-5 will also be significantly deshielded. H-4 will be the most upfield of the aromatic protons. The coupling between these protons will result in doublet of doublets (dd) splitting patterns.
- Ethyl Group Protons:** The methylene (-CH₂-) protons of the ethyl group are adjacent to the aromatic ring and will appear as a quartet. The methyl (-CH₃) protons will be further upfield and will appear as a triplet due to coupling with the methylene protons.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents.

Table 2: Predicted ^{13}C NMR Data for **2-Ethyl-3-nitropyridine**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	145 - 149
C-4	122 - 125
C-5	135 - 138
C-6	150 - 153
-CH ₂ - (ethyl)	25 - 29
-CH ₃ (ethyl)	13 - 16

- **Aromatic Carbons:** The carbon atoms attached to the nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the nitro group (C-3) will also be significantly deshielded. The other ring carbons (C-4 and C-5) will appear at intermediate chemical shifts.
- **Ethyl Group Carbons:** The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethyl-3-nitropyridine** will be characterized by absorption bands corresponding to the vibrations of the pyridine ring, the nitro group, and the ethyl group.

Table 3: Predicted IR Absorption Bands for **2-Ethyl-3-nitropyridine**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2980-2850	C-H stretch	Aliphatic (ethyl)
1600-1580	C=C & C=N stretch	Pyridine ring
1550-1520	Asymmetric NO ₂ stretch	Nitro group
1360-1340	Symmetric NO ₂ stretch	Nitro group
1470-1430	C-H bend	Aliphatic (ethyl)
850-750	C-H out-of-plane bend	Aromatic

- Nitro Group Vibrations: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
- Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine ring will appear in the 1600-1400 cm⁻¹ region.
- C-H Vibrations: The spectrum will also show C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group, as well as bending vibrations for the ethyl group.

Experimental Protocols

The following sections outline the standard procedures for acquiring NMR and IR spectra for a compound like **2-Ethyl-3-nitropyridine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-3-nitropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a single-pulse experiment with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data with Fourier transformation, phasing, and baseline correction.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
 - Use a sufficient number of scans for adequate signal-to-noise, as ^{13}C has a low natural abundance (e.g., 1024 or more scans).
 - Process the data similarly to the ^1H spectrum.

IR Spectroscopy Protocol

- Sample Preparation:
 - For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
 - For solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

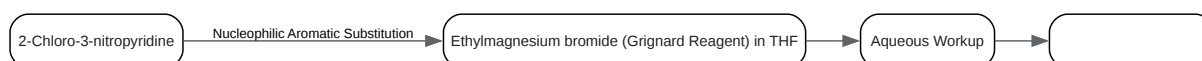
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Synthesis of 2-Ethyl-3-nitropyridine

While a specific, detailed synthesis for **2-Ethyl-3-nitropyridine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on known reactions of pyridine derivatives. A common approach for introducing a nitro group to a pyridine ring is through electrophilic nitration. However, the pyridine ring is generally deactivated towards electrophilic substitution. A more viable strategy often involves the nitration of a more activated precursor, such as a pyridine N-oxide, followed by deoxygenation, or by starting with a pre-functionalized pyridine.

A potential synthetic pathway could be analogous to the synthesis of 2-methyl-3-nitropyridines, which involves the reaction of 2-chloro-3-nitropyridine with a suitable nucleophile.^{[1][2]} In this case, an ethyl Grignard reagent or a related organometallic compound could potentially displace the chlorine atom.

Proposed Synthetic Workflow:

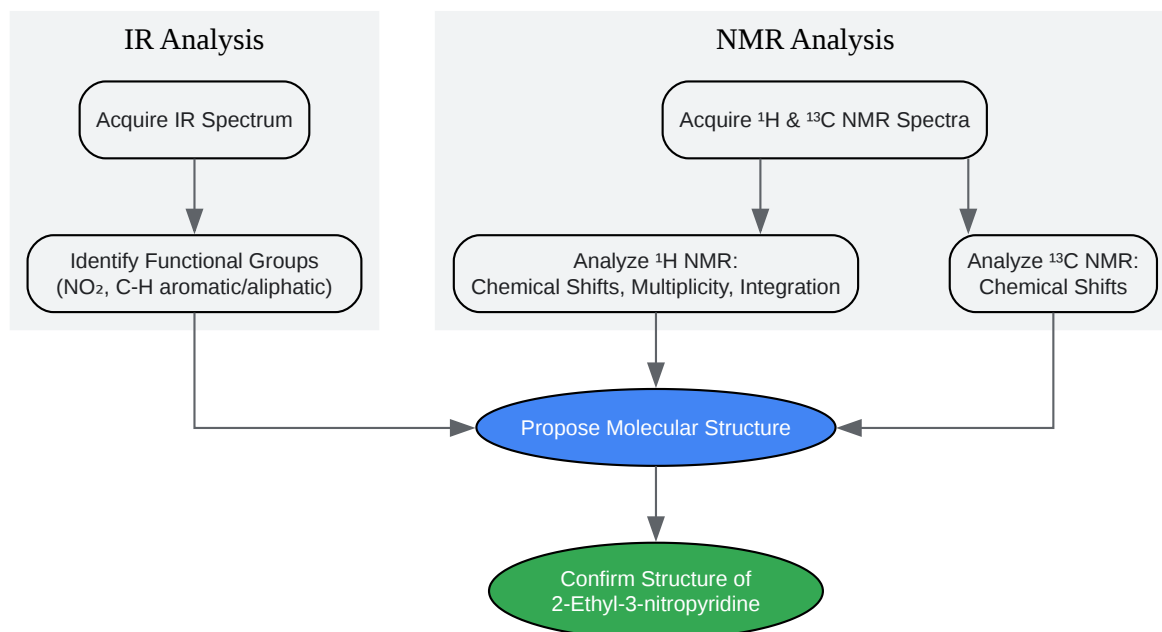


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Caption: Proposed synthesis of **2-Ethyl-3-nitropyridine**.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Ethyl-3-nitropyridine**.



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Caption: Workflow for spectroscopic data analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **2-Ethyl-3-nitropyridine**. By leveraging established principles of NMR and IR spectroscopy and drawing comparisons with analogous compounds, we have outlined the expected spectral features that are crucial for the structural elucidation of this molecule. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data, thereby facilitating the confident characterization of **2-Ethyl-3-nitropyridine** in their scientific endeavors. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the final structural assignment.

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